4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one
Overview
Description
4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one is a heterocyclic compound with a molecular formula of C13H10N4O3 and a molecular weight of 270.25 g/mol This compound features an imidazole ring fused to a quinoline structure, with a nitro group at the third position and a methyl group at the first position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-nitroquinoline with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products Formed:
Reduction: 4-Imidazol-1-yl-1-methyl-3-aminoquinolin-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, leading to cell death .
Comparison with Similar Compounds
4-Imidazol-1-yl-1-methylquinolin-2-one: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Nitroquinoline:
1-Methyl-3-nitroimidazole: Lacks the quinoline structure, leading to different chemical behavior and uses.
Uniqueness: 4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one is unique due to the combination of the imidazole and quinoline rings with a nitro group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-15-10-5-3-2-4-9(10)11(16-7-6-14-8-16)12(13(15)18)17(19)20/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBVJSYRHXOQIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319599 | |
Record name | 4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808570 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
337338-35-9 | |
Record name | 4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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